Superior Potency for CDK9 and CDK2 Compared to First-Generation Seliciclib
CCT68127 exhibits substantially greater inhibitory potency against its primary targets, CDK9 and CDK2, when directly compared to the first-generation CDK inhibitor seliciclib (CYC202). This increased potency is a key differentiator for researchers aiming for robust target engagement at lower concentrations [1].
| Evidence Dimension | Inhibitory Potency (IC50) against CDK9/cyclin T |
|---|---|
| Target Compound Data | IC50 = 110 nM |
| Comparator Or Baseline | Seliciclib (CYC202): IC50 = 950 nM |
| Quantified Difference | 8.6-fold increase in potency |
| Conditions | In vitro kinase assay |
Why This Matters
Higher potency reduces the required concentration for effective target inhibition, minimizing the risk of off-target effects and conserving valuable compound.
- [1] Annual Reviews. (n.d.). Table 1: CDK Inhibitors in Clinical Development. Annual Review of Pharmacology and Toxicology. View Source
